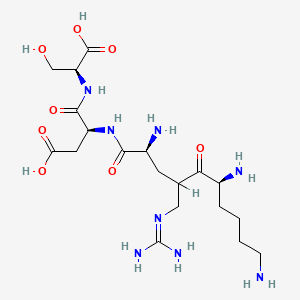

Krds tetrapeptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Krds peptide is a synthetic tetrapeptide derived from lactotransferrin (residues 39 to 42); inhibits binding of monoclonal antibody against glycoprotein IIb-IIIa on ADP-Stimulated platelets and megakaryocytes.

Applications De Recherche Scientifique

Antithrombotic Properties

Inhibition of Platelet Aggregation:

KRDS has been shown to effectively inhibit platelet aggregation induced by various agonists, including thrombin and ADP. Studies indicate that KRDS impairs both the aggregation and secretion processes in platelets, making it a potential candidate for antithrombotic therapy. In vitro experiments demonstrated that KRDS inhibited ADP-induced platelet aggregation with an IC50 value of 350 μM and thrombin-induced serotonin release with an IC50 of 525 μM .

In Vivo Thrombus Formation:

In animal models, specifically dogs, KRDS was administered before surgical procedures to assess its effects on thrombus formation. Results showed that the weight of thrombi removed from the femoral artery was reduced by 50% in the presence of KRDS compared to controls, indicating its potential as an effective antithrombotic agent .

Comparative Studies

KRDS vs. RGDS:

Comparative analyses between KRDS and RGDS reveal differing effects on platelet functions. While RGDS primarily inhibits aggregation at lower concentrations without affecting granule secretion, KRDS shows a more profound impact on both aggregation and secretion processes . This distinction underscores the unique therapeutic potential of KRDS in managing thrombotic conditions.

Health Benefits Beyond Antithrombosis

Potential in Functional Foods:

Given its safety profile and efficacy, KRDS may serve as a functional food ingredient aimed at preventing thrombosis without the adverse effects associated with conventional antithrombotic drugs . The incorporation of bioactive peptides like KRDS into dietary products could provide a novel approach to cardiovascular health.

Summary of Key Findings

Propriétés

Numéro CAS |

116430-80-9 |

|---|---|

Formule moléculaire |

C19H36N8O8 |

Poids moléculaire |

504.5 g/mol |

Nom IUPAC |

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxo-3-[[(2S,6S)-2,6,10-triamino-4-[(diaminomethylideneamino)methyl]-5-oxodecanoyl]amino]butanoic acid |

InChI |

InChI=1S/C19H36N8O8/c20-4-2-1-3-10(21)15(31)9(7-25-19(23)24)5-11(22)16(32)26-12(6-14(29)30)17(33)27-13(8-28)18(34)35/h9-13,28H,1-8,20-22H2,(H,26,32)(H,27,33)(H,29,30)(H,34,35)(H4,23,24,25)/t9?,10-,11-,12-,13-/m0/s1 |

Clé InChI |

UIQDLWNRJRTKJV-CYDGBPFRSA-N |

SMILES |

C(CCN)CC(C(=O)C(CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N)N |

SMILES isomérique |

C(CCN)C[C@@H](C(=O)C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N)N |

SMILES canonique |

C(CCN)CC(C(=O)C(CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

KRDS |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

KRDS peptide KRDS tetrapeptide Lys-Arg-Asp-Ser lysine-arginine-aspartic acid-serine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.